molecular formula C9H9BrFNO2 B8482964 Methyl 3-amino-6-bromo-5-fluoro-2-methylbenzoate

Methyl 3-amino-6-bromo-5-fluoro-2-methylbenzoate

Cat. No. B8482964
M. Wt: 262.08 g/mol
InChI Key: PKPCYGJCNCCKDN-UHFFFAOYSA-N
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Patent
US08247429B2

Procedure details

To a solution of methyl 3-amino-6-bromo-5-fluoro-2-methylbenzoate (1.33 g, 5.09 mmol) in acetic acid (25 mL) heated to 50° C. was added a solution of sodium nitrite (369 mg, 5.34 mmol) in water (1 mL), and the mixture was stirred for 1.5 hr and concentrated under reduced pressure. The residue was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→40/60) to give the title compound (700 mg, yield 52%).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
369 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:14])=[C:4]([C:9]([Br:13])=[C:10]([F:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[N:15]([O-])=O.[Na+]>C(O)(=O)C.O>[Br:13][C:9]1[C:10]([F:12])=[CH:11][C:2]2[NH:1][N:15]=[CH:14][C:3]=2[C:4]=1[C:5]([O:7][CH3:8])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
NC=1C(=C(C(=O)OC)C(=C(C1)F)Br)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
369 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→40/60)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(C=2C=NNC2C=C1F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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